Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a sulfamoyl group linked to a 5-chloro-2,4-dimethoxyphenyl moiety and a 4-methylphenyl substituent.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6S2/c1-12-5-7-13(8-6-12)14-11-30-19(21(24)29-4)20(14)31(25,26)23-16-9-15(22)17(27-2)10-18(16)28-3/h5-11,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNBGGZAUNINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects based on various research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the sulfamoyl group and substituted phenyl rings enhances its potential activity against various pathogens and cancer cells. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Thiophene Ring | Core structure associated with biological activity |
| Sulfamoyl Group | Enhances antibacterial properties |
| 5-Chloro-2,4-Dimethoxyphenyl | Contributes to the compound's pharmacological profile |
| 4-Methylphenyl | Modifies electronic properties affecting reactivity |
Antibacterial Activity
Recent studies indicate that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to methyl thiophene carboxylates have shown effective inhibition against multidrug-resistant strains of Salmonella typhi with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The SAR analysis suggests that the presence of specific substituents on the thiophene ring can enhance the antibacterial efficacy.
Anticancer Activity
Thiophene derivatives have also been evaluated for their anticancer potential. Research indicates that certain thiophene-based compounds can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Other Pharmacological Activities
Thiophene compounds have been reported to possess a range of other biological activities, including:
- Antioxidant Activity : Thiophenes demonstrate free radical scavenging capabilities.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Calcium Channel Blocking : Certain thiophene derivatives act as calcium channel antagonists, which can be beneficial in treating cardiovascular diseases .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that a series of thiophene-based compounds exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with some achieving MIC values comparable to established antibiotics .
- Anticancer Mechanisms : Research on a related thiophene derivative revealed that it could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Calcium Channel Antagonism : A study highlighted that specific thiophene derivatives could block calcium channels effectively, leading to smooth muscle relaxation, which is useful in managing hypertension .
Scientific Research Applications
Structure and Composition
The compound features a thiophene ring, a sulfamoyl group, and methoxy substituents, contributing to its unique chemical behavior. The molecular formula is , and it showcases properties typical of thiophene derivatives.
Medicinal Chemistry
-
Anticancer Activity :
- Compounds with thiophene structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives similar to methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by its sulfamoyl group, ester functionality, and substituted aromatic rings. Key reactions include:
Nucleophilic Substitution
-
The 5-chloro group on the dimethoxyphenyl ring undergoes substitution with nucleophiles (e.g., amines, thiols) under mild heating (60–80°C) in polar aprotic solvents like DMF or DMSO.
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Example: Reaction with morpholine yields 3-[(5-morpholino-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid methyl ester .
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Oxidation
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The sulfamoyl group (–SO₂–NH–) is oxidized to a sulfonamide (–SO₃H) using hydrogen peroxide (H₂O₂) in acetic acid at 50°C.
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The thiophene ring remains stable under these conditions.
Reduction
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The ester group (–COOCH₃) is reduced to a primary alcohol (–CH₂OH) using lithium aluminum hydride (LiAlH₄) in anhydrous THF.
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The sulfamoyl group is unaffected under these conditions.
Hydrolysis
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Acidic hydrolysis (HCl/H₂O, reflux) converts the methyl ester to a carboxylic acid (–COOH).
-
Basic hydrolysis (NaOH/EtOH, 70°C) yields the sodium carboxylate salt.
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | Morpholine, DMF, 80°C, 6 hrs | 3-[(5-morpholino-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
| Oxidation | 30% H₂O₂, CH₃COOH, 50°C, 3 hrs | Sulfonamide derivative |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 hrs | 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-methanol |
| Acidic Hydrolysis | 6M HCl, H₂O, reflux, 12 hrs | 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid |
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related derivatives:
Key Research Findings
-
Steric Effects : The 4-(4-methylphenyl) group hinders electrophilic aromatic substitution at the thiophene ring’s 5-position.
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Electronic Effects : Electron-withdrawing chloro and sulfamoyl groups direct nucleophilic attacks to the dimethoxyphenyl ring.
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Stability : The compound is stable under ambient conditions but degrades in UV light, forming a sulfonic acid byproduct .
Comparison with Similar Compounds
Core Heterocycle and Functional Group Variations
The target compound’s thiophene core is shared with several analogues, but substituent variations significantly influence properties:
Key Observations :
- Heterocycle Core: The target compound’s thiophene core differs from the benzothiophene in and the thiazole in .
- Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group in the target introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which could modulate lipophilicity and metabolic stability relative to simpler halogenated or alkylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
